molecular formula C20H20N2O B13008101 (2-(1H-Indol-5-yl)piperidin-1-yl)(phenyl)methanone

(2-(1H-Indol-5-yl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B13008101
M. Wt: 304.4 g/mol
InChI Key: QVYALRKCHXLFBP-UHFFFAOYSA-N
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Description

(2-(1H-Indol-5-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features both indole and piperidine moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring containing one nitrogen atom. The combination of these structures in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Indol-5-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the indole moiety, followed by the introduction of the piperidine ring. The final step usually involves the formation of the methanone linkage.

    Formation of Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Indol-5-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(2-(1H-Indol-5-yl)piperidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-(1H-Indol-5-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Diphenyl-1H-indol-5-yl)piperidin-1-yl)methanone
  • (5-(Piperidin-1-ylmethyl)-1H-indol-2-yl)-1H-indazole

Uniqueness

(2-(1H-Indol-5-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of indole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

[2-(1H-indol-5-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H20N2O/c23-20(15-6-2-1-3-7-15)22-13-5-4-8-19(22)17-9-10-18-16(14-17)11-12-21-18/h1-3,6-7,9-12,14,19,21H,4-5,8,13H2

InChI Key

QVYALRKCHXLFBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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